![molecular formula C14H16F2N2O2 B3009583 3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2310083-18-0](/img/structure/B3009583.png)
3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one is a fluorinated spirocyclic compound that is likely to possess unique chemical and physical properties due to the presence of a difluorinated azaspiro[2.5]octane moiety. While the specific compound is not directly mentioned in the provided papers, the general class of azaspirodecanes and related spirocyclic compounds are discussed, which can provide insights into the synthesis, molecular structure, chemical reactions, and properties of the compound .
Synthesis Analysis
The synthesis of spirocyclic compounds, such as azaspirodecanes, can be achieved through various methods. Paper discusses the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane, which could potentially be applied to the synthesis of 3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one by modifying the starting materials and reaction conditions. Paper describes an electrochemical three-component trifluoromethylation/spirocyclization reaction, which is a novel method that could be adapted for the synthesis of difluorinated spirocyclic compounds. Paper details a copper-mediated trifluoromethylation of N-phenylcinnamamides, which involves cyclization and dearomatization to produce trifluoromethylated azaspirodecanes. This method could potentially be modified to incorporate a difluoro moiety instead of a trifluoromethyl group.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of a spiro linkage, which is a single atom that forms a bridge between two rings. In the case of 3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one, the azaspiro[2.5]octane moiety would contribute to the rigidity and three-dimensional shape of the molecule. The difluoro groups are likely to influence the electron distribution and reactivity of the compound due to their electronegativity.
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions, including nucleophilic attacks, ring transformations, and amination reactions as discussed in paper . The presence of a difluoro group in the compound of interest may affect its reactivity, potentially enhancing its electrophilic character and altering its reaction pathways. The papers provided do not directly address the chemical reactions of the specific compound, but the general reactivity trends of similar spirocyclic compounds can be inferred.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The rigidity of the spirocyclic framework can affect the compound's melting and boiling points, solubility, and stability. The difluoro groups in the compound of interest are likely to increase its lipophilicity and could potentially affect its boiling point and solubility in organic solvents. The papers provided do not offer specific data on the physical and chemical properties of 3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one, but insights can be drawn from the general properties of fluorinated compounds and spirocyclic structures.
科学的研究の応用
Synthesis and Chemical Transformations
Spirocyclic compounds, including those related to 3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one, are valuable intermediates in organic synthesis. The electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane illustrates the versatility of spirocyclic compounds in constructing complex nitrogen-containing molecules. This process enables the introduction of amino groups into a variety of substrates, leading to the formation of geminal diamino acid derivatives and cyclic dipeptide derivatives with potential pharmaceutical applications (Andreae et al., 1992).
Material Science Applications
In material science, spirocyclic compounds, particularly those containing fluorine, have been explored for their unique properties. For instance, fluorine-containing polyimides with hydroxyl groups have been synthesized for the development of proton-conducting membranes. These materials exhibit improved mechanical properties, thermal and dimensional stabilities, and suitable proton conductivity, making them promising for applications in fuel cells (Jiang et al., 2014).
Pharmaceutical Research
In pharmaceutical research, spirocyclic compounds have been explored for their potential as drug candidates. The design and synthesis of specific radiotracers for receptor occupancy studies are one such application. For example, a highly specific nociceptin opioid peptide (NOP) receptor radiotracer has been developed for in vivo receptor occupancy studies, highlighting the utility of spirocyclic structures in the design of diagnostic tools (Zhang et al., 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2/c1-17-6-2-3-10(11(17)19)12(20)18-7-4-13(5-8-18)9-14(13,15)16/h2-3,6H,4-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFNWNQFNWULSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC3(CC2)CC3(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


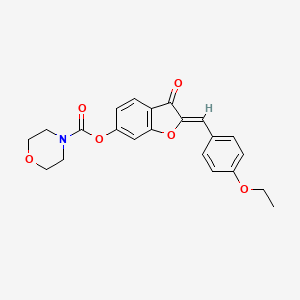
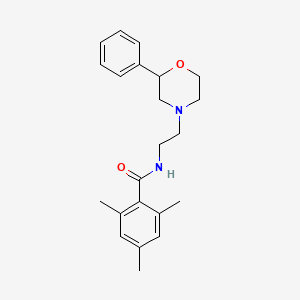
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009506.png)
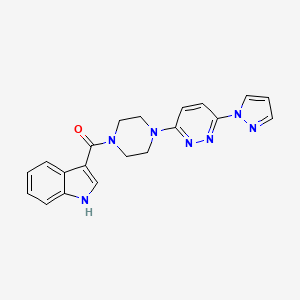
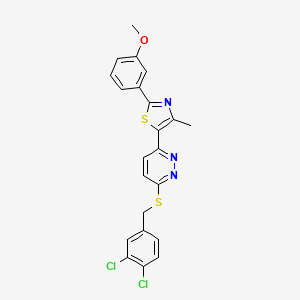
![3-(4-Propylphenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B3009510.png)
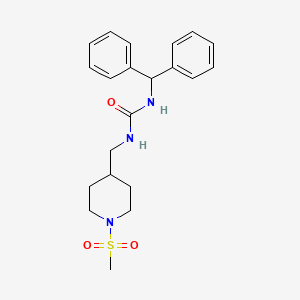
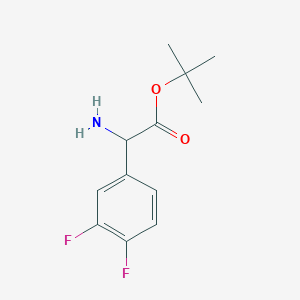
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3009515.png)
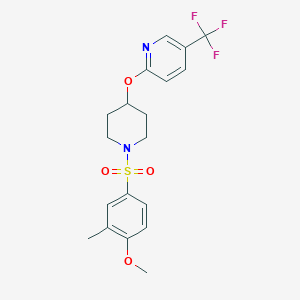
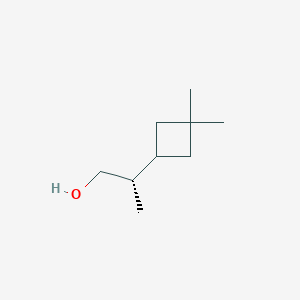
![4-(1H-imidazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide](/img/structure/B3009519.png)
